molecular formula C12H21NO B1620694 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol CAS No. 280133-18-8

6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol

Cat. No.: B1620694
CAS No.: 280133-18-8
M. Wt: 195.3 g/mol
InChI Key: WUWDKNYFFHTZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol is an organic compound with the molecular formula C12H21NO It is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a hexanol chain attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol typically involves the reaction of 2,5-dimethylpyrrole with a suitable hexanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 2,5-dimethylpyrrole is reacted with a hexylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent)[][2].

Major Products Formed

    Oxidation: Formation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanal or 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanoic acid.

    Reduction: Formation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexane.

    Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used[][2].

Scientific Research Applications

6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the hexanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: A simpler analog lacking the hexanol chain.

    6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanoic acid: An oxidized form of the compound.

    6-(2,5-dimethyl-1H-pyrrol-1-yl)hexane: A reduced form of the compound.

Uniqueness

6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol is unique due to the presence of both a pyrrole ring and a hexanol chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11-7-8-12(2)13(11)9-5-3-4-6-10-14/h7-8,14H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDKNYFFHTZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381741
Record name 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280133-18-8
Record name 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Reactant of Route 2
Reactant of Route 2
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Reactant of Route 3
Reactant of Route 3
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Reactant of Route 4
Reactant of Route 4
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Reactant of Route 5
Reactant of Route 5
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Reactant of Route 6
Reactant of Route 6
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.